molecular formula C9H5BrO3 B8662618 6-Bromoisochroman-1,3-dione

6-Bromoisochroman-1,3-dione

Cat. No. B8662618
M. Wt: 241.04 g/mol
InChI Key: ALIXFQVQRAXYSL-UHFFFAOYSA-N
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Patent
US09290454B2

Procedure details

A mixture of 4-bromo-2-(carboxymethyl)benzoic acid (1.00 g, 3.86 mmol) in acetyl chloride (13.72 ml, 193 mmol, 50.0 equiv.) was stirred at 150° C. for 15 min. in a microwave. Upon completion of the reaction, the excess solvent was concentrated and dried to yield 740 mg of 6-bromoisochroman-1,3-dione as a white solid which was used as such without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
13.72 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[C:4]([CH2:11][C:12]([OH:14])=[O:13])[CH:3]=1.C(Cl)(=O)C>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:9][CH:10]=1)[C:6](=[O:8])[O:14][C:12](=[O:13])[CH2:11]2

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C(=O)O)C=C1)CC(=O)O
Name
Quantity
13.72 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for 15 min. in a microwave
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
the excess solvent was concentrated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=C2CC(OC(C2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 740 mg
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.